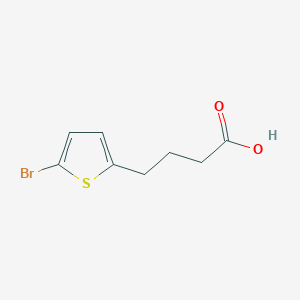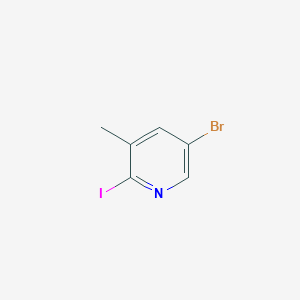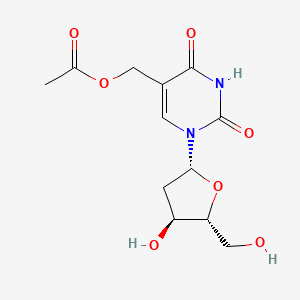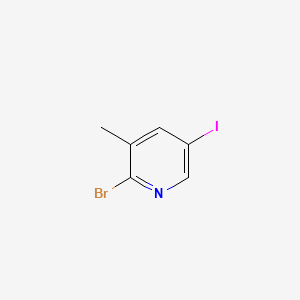
1-(4-cyanophenyl)-N-methylmethanesulfonamide
Übersicht
Beschreibung
The compound 1-(4-cyanophenyl)-N-methylmethanesulfonamide is a chemical entity that appears to be related to a class of sulfonamide-based inhibitors. These inhibitors are designed to target carbonic anhydrase (CA), a metalloenzyme that plays a crucial role in various physiological processes. The compound is likely to possess a sulfonamide functional group, which is known for its ability to bind to the zinc ion in the active site of CA, thereby inhibiting its activity.
Synthesis Analysis
The synthesis of related N-cyanomethyl aromatic sulfonamides, which may share structural similarities with 1-(4-cyanophenyl)-N-methylmethanesulfonamide, involves the reaction of arylsulfonyl halides with aminoacetonitrile to yield various derivatives with different aryl moieties . This method could potentially be applied to synthesize the compound by using a 4-cyanophenylsulfonyl halide as the starting material.
Molecular Structure Analysis
The molecular structure of 1-(4-cyanophenyl)-N-methylmethanesulfonamide is not explicitly detailed in the provided papers. However, based on the general structure of N-cyanomethylsulfonamides, it can be inferred that the compound would have a cyanomethyl group attached to a sulfonamide moiety, which is further connected to a 4-cyanophenyl group . The presence of the cyanophenyl group suggests potential interactions with the enzyme's active site.
Chemical Reactions Analysis
The chemical reactions involving sulfonamide derivatives can be complex. For instance, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate is a two-stage process that includes the formation of a linear intermediate followed by cyclization . Although this reaction does not directly pertain to 1-(4-cyanophenyl)-N-methylmethanesulfonamide, it provides insight into the reactivity of sulfonamide derivatives under basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-cyanophenyl)-N-methylmethanesulfonamide are not described in the provided papers. However, the inhibitory activity of similar N-cyanomethylsulfonamides against various isoforms of carbonic anhydrase has been reported. For example, derivatives with 4-nitrophenyl, 4-iodophenyl, and pentafluorophenyl groups have shown moderate inhibitory activity against hCA II with inhibition constants in the nanomolar range . This suggests that the compound may also exhibit inhibitory properties, although its specific activity would need to be empirically determined.
Wissenschaftliche Forschungsanwendungen
Synthesis Method
Mecamylamine can be synthesized through a multistep process involving the reaction of 4-cyanobenzaldehyde with methylamine, followed by oxidation with hydrogen peroxide. The resulting product is purified by recrystallization and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Mechanism of Action
Mecamylamine acts as a non-competitive antagonist of 1-(4-cyanophenyl)-N-methylmethanimine oxide, which are ligand-gated ion channels that mediate the effects of acetylcholine and other neurotransmitters. By binding to the receptor and blocking its ion channel, Mecamylamine reduces the flow of ions across the cell membrane and inhibits the release of neurotransmitters. This results in a decrease in the activity of the nervous system and a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
Mecamylamine has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor density, and gene expression. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation, and to decrease the expression of genes involved in synaptic plasticity and neurotrophic signaling. Mecamylamine has also been shown to affect the cardiovascular system, causing a decrease in blood pressure and heart rate.
Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence
A compound named tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) has been reported to display intense mechano-enhanced electrogenerated chemiluminescence (ECL). This property of TCPPE has been successfully applied as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .
Organic Electronics
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles, which contain a 4-cyanophenyl group, have been synthesized and their optical and electrochemical properties have been studied. These compounds have been found to be suitable for organic light-emitting diode (OLED) applications. They exhibited mega Stokes shifts and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .
Ionic Covalent Triazine Frameworks
A series of ionic covalent triazine frameworks (CTFs) bearing charged groups were designed and prepared through ZnCl2-catalyzed cyclotrimerization of 1,3-bis(4-cyanophenyl)imidazolium chloride and tricyanobenzene as an auxiliary monomer .
Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence
A compound named tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) has been reported to display intense mechano-enhanced electrogenerated chemiluminescence (ECL). This property of TCPPE has been successfully applied as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .
Organic Electronics
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles, which contain a 4-cyanophenyl group, have been synthesized and their optical and electrochemical properties have been studied. These compounds have been found to be suitable for organic light-emitting diode (OLED) applications. They exhibited mega Stokes shifts and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .
Ionic Covalent Triazine Frameworks
A series of ionic covalent triazine frameworks (CTFs) bearing charged groups were designed and prepared through ZnCl2-catalyzed cyclotrimerization of 1,3-bis(4-cyanophenyl)imidazolium chloride and tricyanobenzene as an auxiliary monomer .
Porous Polyelectrolyte Frameworks
Porous polyelectrolyte frameworks have been synthesized using 1,1′-bis(4-cyanophenyl)-[4,4′-bipyridine]-1,1′-diium dichloride. These frameworks have been used in adsorption, separation, catalysis, sensing, ion conduction and biomedical applications .
Liquid Crystal Polymers
6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) side chain liquid crystal homopolymer and its copolymers with either 4-benzoylphenyl methacrylate (BPMA) or methyl methacylate (MMA) and BPMA have been synthesized. These polymers have been used in the development of new high-k dielectric materials for organic field effect transistors (OFETs) .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-cyanophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAYQWWKIGFZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)-N-methylmethanesulfonamide | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

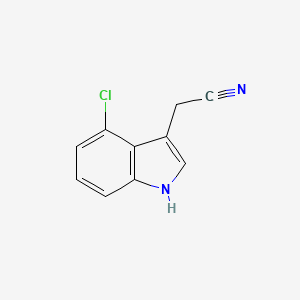
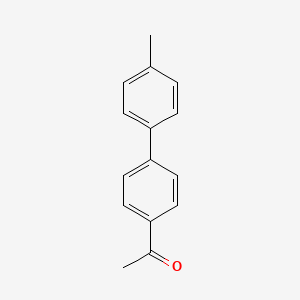
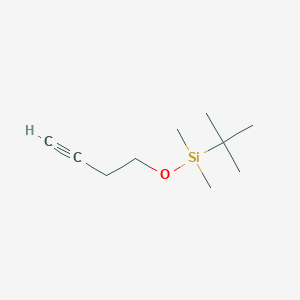

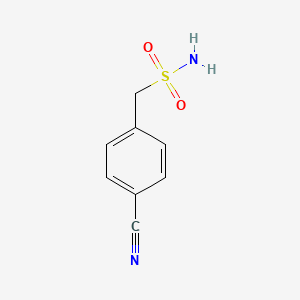
![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)
